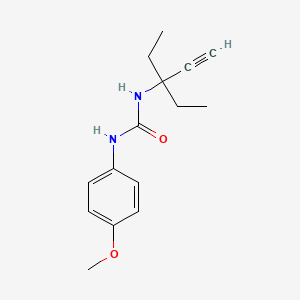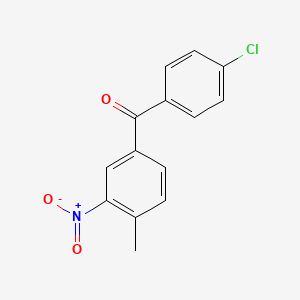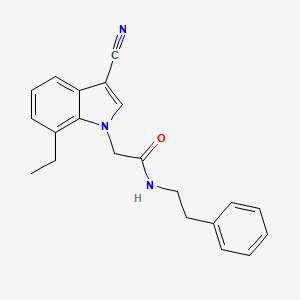![molecular formula C14H12ClNOS B5754874 4-chloro-N-[3-(methylthio)phenyl]benzamide](/img/structure/B5754874.png)
4-chloro-N-[3-(methylthio)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[3-(methylthio)phenyl]benzamide is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields. This compound is also known as CMTPB and has a molecular formula of C14H12ClNO2S.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[3-(methylthio)phenyl]benzamide involves its ability to inhibit the activity of certain enzymes that are involved in cell proliferation and inflammation. Specifically, CMTPB has been shown to inhibit the activity of the enzyme, 15-lipoxygenase, which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-[3-(methylthio)phenyl]benzamide has various biochemical and physiological effects. For example, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of inflammatory mediators in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-chloro-N-[3-(methylthio)phenyl]benzamide in lab experiments is its potential as a promising anticancer and anti-inflammatory agent. However, one of the limitations of using this compound is its cytotoxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on 4-chloro-N-[3-(methylthio)phenyl]benzamide. One area of research involves further investigating its potential as an anticancer and anti-inflammatory agent. Another area of research involves exploring its potential use in other fields, such as neurodegenerative diseases and cardiovascular diseases. Additionally, future research could focus on developing more effective synthesis methods for CMTPB and exploring its potential use in combination with other compounds for increased efficacy.
Métodos De Síntesis
The synthesis of 4-chloro-N-[3-(methylthio)phenyl]benzamide involves the reaction of 4-chlorobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride. This is then reacted with 3-(methylthio)aniline to form the final product, CMTPB. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
4-chloro-N-[3-(methylthio)phenyl]benzamide has been used in various scientific research studies due to its potential applications in different fields. One of the main areas of research involves its use as a potential anticancer agent. Studies have shown that CMTPB has cytotoxic effects on cancer cells, making it a promising candidate for cancer treatment.
Another area of research involves the use of CMTPB as a potential anti-inflammatory agent. Studies have shown that this compound has anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
4-chloro-N-(3-methylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-18-13-4-2-3-12(9-13)16-14(17)10-5-7-11(15)8-6-10/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUVWRSMJTVVPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7023104 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-methyl-N'-[(5-nitro-2-furyl)methylene]-3-isoxazolecarbohydrazide](/img/structure/B5754827.png)
![5'-bromo-1'-methylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5754828.png)
![5-[(4-methoxyphenyl)amino]-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5754849.png)
![N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B5754858.png)




![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5754892.png)